Cas no 2248283-27-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{3-[(4-chlorophenyl)methoxy]phenyl}acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{3-[(4-chlorophenyl)methoxy]phenyl}acetate is a specialized organic compound featuring a phthalimide core linked to a substituted phenylacetate moiety. Its structure incorporates a 4-chlorobenzyl ether group, enhancing its potential as an intermediate in pharmaceutical or agrochemical synthesis. The compound’s reactivity is influenced by the electrophilic isoindole-1,3-dione fragment and the ester functionality, making it suitable for further derivatization. Its well-defined molecular architecture offers precise control in synthetic applications, particularly in constructing complex scaffolds. The presence of both aromatic and heterocyclic components may contribute to its utility in drug discovery or material science, where tailored molecular properties are critical.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{3-[(4-chlorophenyl)methoxy]phenyl}acetate structure
2248283-27-2 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{3-[(4-chlorophenyl)methoxy]phenyl}acetate
CAS No:2248283-27-2
MF:C23H16ClNO5
MW:421.829845428467
CID:5979417
PubChem ID:165732043
Update Time:2025-09-21

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{3-[(4-chlorophenyl)methoxy]phenyl}acetate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{3-[(4-chlorophenyl)methoxy]phenyl}acetate
    • EN300-6524403
    • 2248283-27-2
    • Inchi: 1S/C23H16ClNO5/c24-17-10-8-15(9-11-17)14-29-18-5-3-4-16(12-18)13-21(26)30-25-22(27)19-6-1-2-7-20(19)23(25)28/h1-12H,13-14H2
    • InChI Key: QDRAWSZWAFWLHK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)COC1=CC=CC(=C1)CC(=O)ON1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 421.0717003g/mol
  • Monoisotopic Mass: 421.0717003g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 624
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 72.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{3-[(4-chlorophenyl)methoxy]phenyl}acetate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{3-[(4-chlorophenyl)methoxy]phenyl}acetate

Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{3-[(4-chlorophenyl)methoxy]phenyl}acetate (CAS No. 2248283-27-2)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{3-[(4-chlorophenyl)methoxy]phenyl}acetate (CAS No. 2248283-27-2) is a specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the isoindole-1,3-dione core and the 4-chlorophenyl methoxy substituent, make it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a building block for bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.

In recent years, the demand for heterocyclic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl derivatives has surged due to their versatility in medicinal chemistry. This compound’s acetate ester linkage and aromatic ether moiety contribute to its stability and bioavailability, addressing key challenges in drug formulation. Current trends in AI-driven molecular design and computational chemistry have further highlighted its potential, with studies focusing on its structure-activity relationships (SAR) and metabolic pathways.

The synthesis of CAS No. 2248283-27-2 typically involves multi-step organic reactions, including esterification and etherification, under controlled conditions to ensure high purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize its physicochemical properties. Notably, its logP value and solubility profile are critical parameters for researchers optimizing its use in drug delivery systems.

From an industrial perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{3-[(4-chlorophenyl)methoxy]phenyl}acetate aligns with the growing focus on sustainable chemistry. Innovations in green synthesis and catalytic processes are being explored to reduce environmental impact during production. Additionally, its potential applications in crop protection and veterinary medicine are under investigation, leveraging its bioactive scaffold.

For researchers and manufacturers, understanding the regulatory landscape for CAS No. 2248283-27-2 is essential. While it is not classified as hazardous, compliance with REACH and GMP guidelines ensures safe handling and commercialization. The compound’s patent status and market availability are also frequently searched topics, reflecting its commercial relevance.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{3-[(4-chlorophenyl)methoxy]phenyl}acetate represents a promising candidate for interdisciplinary research. Its combination of structural complexity and functional diversity positions it at the forefront of innovations in life sciences and material engineering. Future studies may uncover novel applications, particularly in personalized medicine and smart materials.

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